N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide
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Overview
Description
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide: is a synthetic organic compound characterized by its unique adamantane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Functionalization of the Phenyl Ring: The phenyl ring is functionalized with a methoxyethyl carbamoyl group through nucleophilic substitution reactions.
Coupling Reactions: The functionalized phenyl ring is then coupled with the adamantane core using amide bond formation techniques, often employing reagents such as carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique structural properties and stability.
Biology:
- Investigated for its potential as a pharmacological agent due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide: shares structural similarities with other adamantane derivatives, such as amantadine and memantine.
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness:
- The presence of the methoxyethyl carbamoyl group in this compound provides unique chemical properties, such as increased solubility and specific binding affinities, distinguishing it from other adamantane derivatives.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-7-6-23-20(25)11-15-2-4-19(5-3-15)24-21(26)22-12-16-8-17(13-22)10-18(9-16)14-22/h2-5,16-18H,6-14H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFTFQQBJDMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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